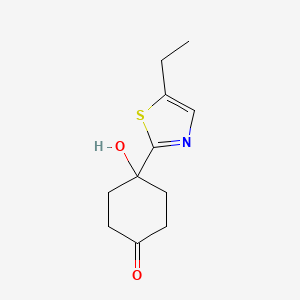![molecular formula C11H17NO3 B13811749 3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group substituted with a bis(2-hydroxyethyl)amino group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)amino]-2-methylphenol typically involves the reaction of 2-methylphenol with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then separated and purified using industrial-scale purification methods such as distillation or large-scale chromatography .
化学反应分析
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used[7][7].
相似化合物的比较
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Known for its buffering properties and used in biological applications.
Bis(2-hydroxyethyl)amino-propyl-triethoxysilane: Used in the functionalization of surfaces and materials.
Uniqueness
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-[bis(2-hydroxyethyl)amino]-2-methylphenol |
InChI |
InChI=1S/C11H17NO3/c1-9-10(3-2-4-11(9)15)12(5-7-13)6-8-14/h2-4,13-15H,5-8H2,1H3 |
InChI 键 |
LWIZASRUTGFHBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
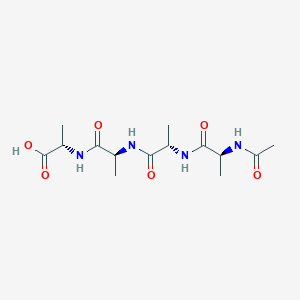
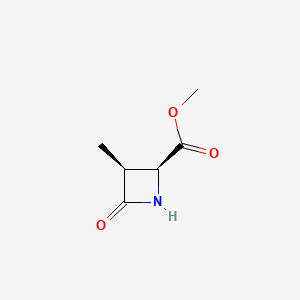
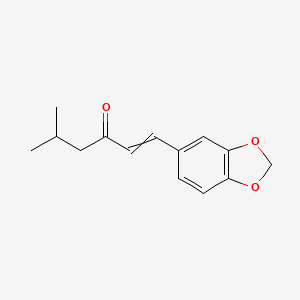
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
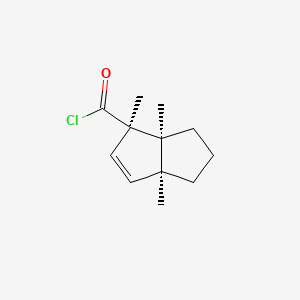
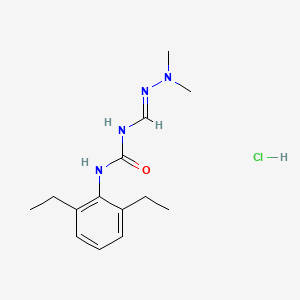
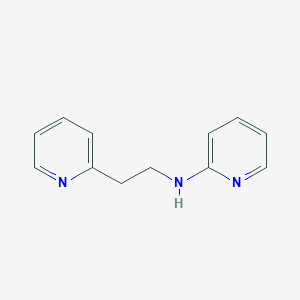
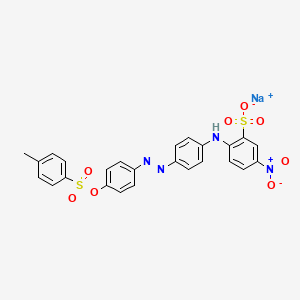
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)

